4-(4-Hydroxyanilino)-4-oxobutanoic acid
CAS No.: 62558-67-2
Cat. No.: VC21288565
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62558-67-2 |
---|---|
Molecular Formula | C10H11NO4 |
Molecular Weight | 209.2 g/mol |
IUPAC Name | 4-(4-hydroxyanilino)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) |
Standard InChI Key | GTGJPSXOXNMQKV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)CCC(=O)O)O |
Canonical SMILES | C1=CC(=CC=C1NC(=O)CCC(=O)O)O |
Introduction
Chemical Identifiers and Classification
Primary Identifiers
4-(4-Hydroxyanilino)-4-oxobutanoic acid is precisely identified through various chemical nomenclature systems and identifiers, which facilitate its recognition and indexing in chemical databases and literature .
Table 1: Chemical Identifiers of 4-(4-Hydroxyanilino)-4-oxobutanoic acid
Identifier Type | Value |
---|---|
PubChem CID | 605610 |
CAS Number | 62558-67-2 |
Molecular Formula | C₁₀H₁₁NO₄ |
Molecular Weight | 209.20 g/mol |
InChI | InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) |
InChIKey | GTGJPSXOXNMQKV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)CCC(=O)O)O |
Synonyms and Alternative Names
The compound is known by several synonymous names in chemical literature and databases :
-
4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid
-
4-(4-Hydroxyanilino)-4-oxobutanoic acid
-
4-(4'-hydroxy-phenylamino)-4-oxo-butanoic acid
-
MFCD00124282
Molecular Structure
Structural Components
The molecular architecture of 4-(4-Hydroxyanilino)-4-oxobutanoic acid can be divided into three principal components:
-
A 4-hydroxyphenyl group: An aromatic ring with a hydroxyl substituent at the para position
-
An amide linkage: Connecting the aromatic ring to the aliphatic chain
-
A butanoic acid moiety: A four-carbon aliphatic chain terminating with a carboxylic acid group
The structural formula reveals a planar aromatic region connected to a flexible aliphatic chain, creating a molecule with distinct hydrophilic and lipophilic domains .
Functional Groups
The compound contains several reactive functional groups that contribute significantly to its chemical behavior and potential biological activity:
-
Phenolic hydroxyl group: Located at the para position of the aniline ring, this group can participate in hydrogen bonding as both a donor and acceptor
-
Secondary amide bond: Forms the connecting bridge between the aromatic and aliphatic portions
-
Carboxylic acid group: Provides acidic character and potential for salt formation or further derivatization
Physicochemical Properties
Physical Characteristics
The physical properties of 4-(4-Hydroxyanilino)-4-oxobutanoic acid reflect its molecular structure and functional group composition. These properties influence its behavior in various chemical environments and potential applications .
Table 2: Physicochemical Properties of 4-(4-Hydroxyanilino)-4-oxobutanoic acid
Property | Value |
---|---|
Physical State | Solid at room temperature |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 540.5±35.0 °C at 760 mmHg |
Flash Point | 280.7±25.9 °C |
Exact Mass | 209.068802 |
Polar Surface Area (PSA) | 86.63000 |
LogP | 0.14 |
Vapor Pressure | 0.0±1.5 mmHg at 25°C |
Index of Refraction | 1.636 |
HS Code | 2924299090 |
Solubility Characteristics
Chemical Reactivity
Reactive Sites
Based on its structural features, 4-(4-Hydroxyanilino)-4-oxobutanoic acid presents several sites for potential chemical reactions:
-
The carboxylic acid group can participate in esterification, amidation, and salt formation reactions
-
The phenolic hydroxyl group can undergo esterification, etherification, and oxidation
-
The aromatic ring is activated toward electrophilic substitution reactions due to the electron-donating hydroxyl group
-
The amide bond can potentially undergo hydrolysis under appropriate conditions
Stability Considerations
Comparative Analysis
Structural Analogs
4-(4-Hydroxyanilino)-4-oxobutanoic acid belongs to a family of structurally related compounds that differ in the position or nature of substituents on the aromatic ring. Notable structural analogs include:
Table 3: Comparison with Structural Analogs
Compound | Key Structural Difference | Potential Impact on Properties |
---|---|---|
4-(3-Hydroxyanilino)-4-oxobutanoic acid | Hydroxyl group in meta position | Altered hydrogen bonding patterns and electronic distribution |
4-(4-Methoxyanilino)-4-oxobutanoic acid | Methoxy instead of hydroxyl group | Reduced hydrogen bonding ability, increased lipophilicity |
Unsubstituted 4-(anilino)-4-oxobutanoic acid | No hydroxyl group | Decreased polarity and hydrogen bonding capacity |
These structural variations, though subtle, can significantly impact physical properties, chemical reactivity, and potential biological activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume